behenoyl Coenzyme A (ammonium salt)
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Overview
Description
Behenoyl Coenzyme A (ammonium salt) is a derivative of behenic acid, a long-chain saturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is often used in scientific research to study enzyme activities and metabolic pathways involving long-chain fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Behenoyl Coenzyme A (ammonium salt) can be synthesized through a multi-step process involving the activation of behenic acid to its acyl chloride form, followed by its reaction with coenzyme A. The general steps include:
Activation of Behenic Acid: Behenic acid is converted to behenoyl chloride using thionyl chloride or oxalyl chloride.
Formation of Behenoyl Coenzyme A: The behenoyl chloride is then reacted with coenzyme A in the presence of a base such as triethylamine to form behenoyl Coenzyme A.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of behenoyl Coenzyme A (ammonium salt) typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Bulk Synthesis: Large quantities of behenic acid are converted to behenoyl chloride.
Automated Reaction: The behenoyl chloride is reacted with coenzyme A in controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Behenoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to behenic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Behenic aldehyde or behenic ketone.
Reduction: Behenic acid.
Substitution: Various substituted behenoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Behenoyl Coenzyme A (ammonium salt) is widely used in scientific research due to its role in lipid metabolism. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Studies the impact of fatty acid metabolism on diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of bio-based materials and as a standard in analytical techniques.
Mechanism of Action
Behenoyl Coenzyme A (ammonium salt) functions by participating in the activation and transfer of long-chain fatty acids within cells. It acts as a substrate for enzymes such as fatty acyl-CoA synthetase, which catalyzes the formation of fatty acyl-CoA derivatives. These derivatives are then involved in various metabolic pathways, including beta-oxidation, lipid biosynthesis, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: A derivative of palmitic acid, involved in similar metabolic pathways.
Stearoyl Coenzyme A: Derived from stearic acid, also participates in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated fatty acid derivative, involved in different metabolic processes due to its double bond.
Uniqueness
Behenoyl Coenzyme A (ammonium salt) is unique due to its long-chain structure, which affects its solubility and interaction with enzymes. Its specific chain length makes it a valuable tool for studying the metabolism of very long-chain fatty acids, which are less common but crucial in certain biological processes.
Properties
Molecular Formula |
C43H87N10O17P3S |
---|---|
Molecular Weight |
1141.2 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3 |
InChI Key |
DSSMNGMIRQGXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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